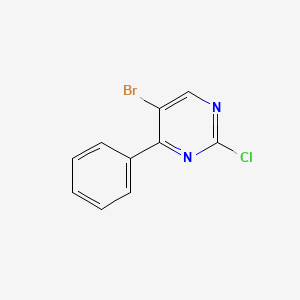![molecular formula C9H16N4O B1373995 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine CAS No. 1247783-32-9](/img/structure/B1373995.png)
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
Vue d'ensemble
Description
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine is a heterocyclic compound that features both a triazole and a morpholine ring
Mécanisme D'action
Target of Action
It is suggested that this compound may have potential as an antidepressant and as a non-purine xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism and its inhibition is used in the treatment of gout .
Mode of Action
As a potential xanthine oxidase inhibitor, it could theoretically prevent the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels and alleviating symptoms of gout .
Biochemical Pathways
If it acts as a xanthine oxidase inhibitor, it would impact the purine degradation pathway .
Result of Action
As a potential xanthine oxidase inhibitor, it could theoretically reduce uric acid levels, which could alleviate symptoms of gout .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with morpholine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are known for their solubility and pharmacokinetic properties.
Uniqueness: 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7/h6-7,10H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFXYMDEEGINSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


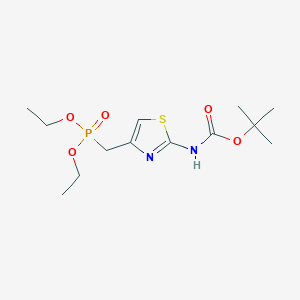
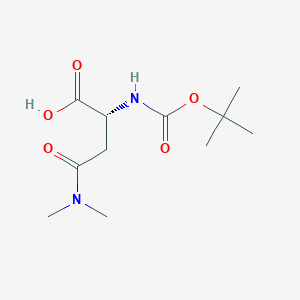

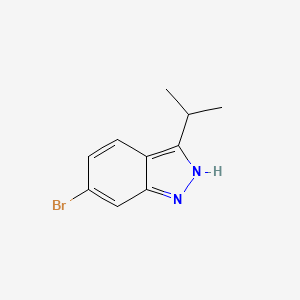

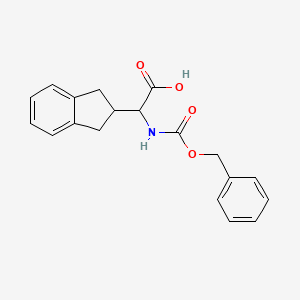
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)
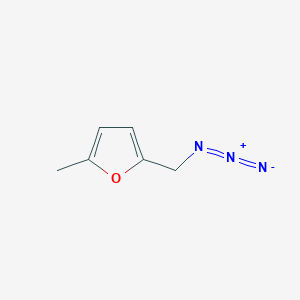

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)
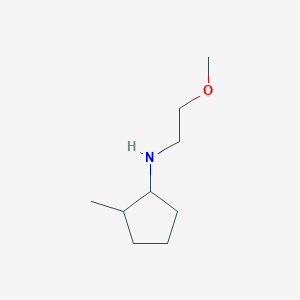
![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)
